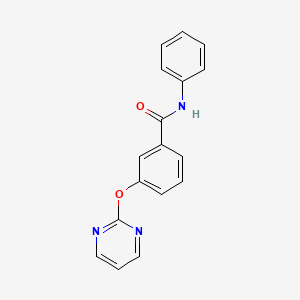

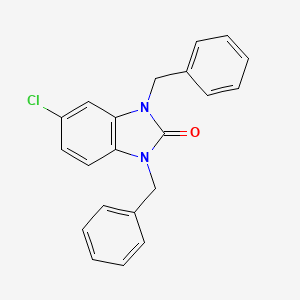

![molecular formula C16H14N4O3S B5510802 2-[(5-甲基-1H-苯并咪唑-2-基)硫代]-N-(3-硝基苯基)乙酰胺](/img/structure/B5510802.png)

2-[(5-甲基-1H-苯并咪唑-2-基)硫代]-N-(3-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide," often involves multiple steps, starting from basic aromatic amines or nitro compounds. For instance, a related compound, 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl]-acetamide, was synthesized in a study through oxidative condensation, nucleophilic substitution, and amide formation steps. These methods provide a framework for synthesizing a wide range of benzimidazole derivatives with potential antihelminthic activity (Tajane et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives is crucial for understanding their potential interactions and activities. Techniques such as NMR and X-ray crystallography are commonly used. For example, an NMR study on a novel oxadiazole derivative containing a benzimidazole moiety provided detailed insights into the structure, including the assignment of 1H and 13C NMR signals and calculation of corresponding coupling constants (Li Ying-jun, 2012).

科学研究应用

抗菌应用

已研究了N-取代苯基乙酰胺苯并咪唑衍生物的合成,包括与“2-[(5-甲基-1H-苯并咪唑-2-基)硫代]-N-(3-硝基苯基)乙酰胺”类似的结构的抗菌活性。一种特定的衍生物对耐甲氧西林金黄色葡萄球菌(MRSA)表现出显着的效力,这表明了开发新型抗菌剂的一个有希望的方向。这项研究强调了有利于抗 MRSA 活性的结构特征,特别是苯并咪唑的 N 位存在邻位硝基苯基团(Chaudhari 等人,2020 年)。

抗病毒活性

另一个应用领域是抗病毒药物开发。已合成与本化合物相关的 2-硫代苯并咪唑衍生物,并评估了它们对丙型肝炎病毒 (HCV) 和乙型肝炎病毒 (HBV) 的抗病毒活性。这项研究突出了苯并咪唑 2 位取代基对 HCV 抑制的关键作用,标志着朝向新型抗病毒疗法迈出了重要一步(Youssif 等人,2016 年)。

抗癌潜力

该化合物的相关性延伸到癌症研究,其中已合成 2-[(5-取代-1H-苯并咪唑-2-基)硫代]-N-[4-[2-苯基噻唑-4-基]苯基]乙酰胺衍生物并评估了它们的抗癌活性。实时细胞毒性分析证实了这些化合物对包括 A549 和 Caco2 在内的癌细胞系具有有效的选择性抗增殖活性,为开发新的抗癌剂提供了有希望的途径(Özkay 等人,2016 年)。

化学表征和合成

研究含有苯并咪唑部分的新型化合物,类似于“2-[(5-甲基-1H-苯并咪唑-2-基)硫代]-N-(3-硝基苯基)乙酰胺”,有助于我们了解化学合成和表征技术。涉及 NMR 技术的研究阐明了此类化合物的结构和异构形式,为它们的化学行为和潜在应用提供了宝贵的见解(李英俊,2012 年)。

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

属性

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-10-5-6-13-14(7-10)19-16(18-13)24-9-15(21)17-11-3-2-4-12(8-11)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJFVMUIJISVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

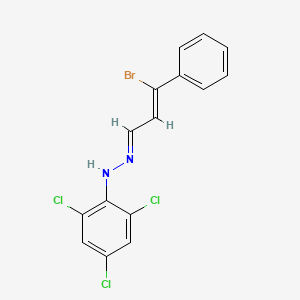

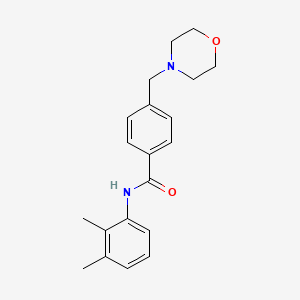

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

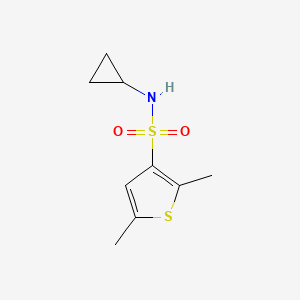

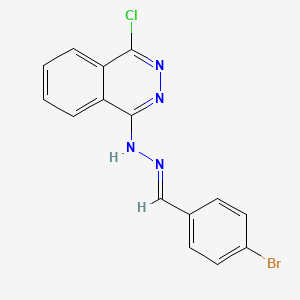

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

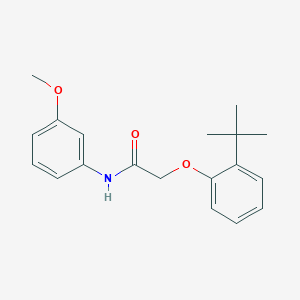

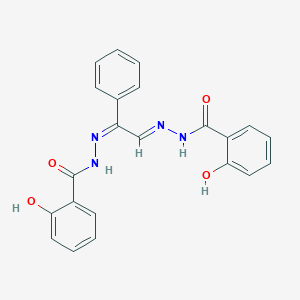

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)

![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)